molecular formula C9H10N2O2 B071992 2-(Hydroxyimino)-N-(2-methylphenyl)acetamide CAS No. 1132-03-2

2-(Hydroxyimino)-N-(2-methylphenyl)acetamide

Cat. No. B071992
CAS RN: 1132-03-2
M. Wt: 178.19 g/mol
InChI Key: XLFBDBCQQNVKHU-POHAHGRESA-N
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Description

2-(Hydroxyimino)-N-(2-methylphenyl)acetamide, also known as 2-HIMPA, is an organic compound with a wide range of applications in the scientific research field. It is a white crystalline solid, usually found in the form of powder, and is soluble in water and alcohol. 2-HIMPA has been used in a variety of experiments, ranging from synthesis to biochemical and physiological studies.

Scientific Research Applications

Heterocyclic Synthesis

"2-(Hydroxyimino)-N-(2-methylphenyl)acetamide" serves as an important intermediate in the synthesis of novel heterocyclic systems, which are crucial in the development of pharmaceuticals and agrochemicals. The compound's chemical reactivity is leveraged to create diverse and synthetically useful heterocycles, highlighting its significance in organic synthesis and drug discovery (Gouda et al., 2015).

Advanced Oxidation Processes

In environmental science, the degradation of similar compounds through advanced oxidation processes (AOPs) has been studied to treat pollutants in aqueous media. Although not directly related to "2-(Hydroxyimino)-N-(2-methylphenyl)acetamide," these studies provide insights into potential environmental applications and the biodegradation pathways of related compounds (Qutob et al., 2022).

Pharmacological Research

While research directly involving "2-(Hydroxyimino)-N-(2-methylphenyl)acetamide" in pharmacological contexts was not found, studies on related compounds, such as acetaminophen and its analogs, provide valuable information on metabolic pathways, drug efficacy, and the mechanisms of action. These studies contribute to our understanding of how structurally similar compounds might behave in biological systems and their potential therapeutic applications (Kennedy, 2001).

Chymase Inhibition

Research on specific inhibitors structurally related to "2-(Hydroxyimino)-N-(2-methylphenyl)acetamide" has shown potential in suppressing the development of conditions like abdominal aortic aneurysm in experimental models. This highlights the compound's relevance in cardiovascular research and its potential role in developing new therapeutic agents (Tsunemi et al., 2004).

Environmental Remediation

Studies on the adsorption and elimination of acetaminophen, a compound related to "2-(Hydroxyimino)-N-(2-methylphenyl)acetamide," from water environments offer insights into environmental protection strategies. These strategies can be adapted for related compounds to mitigate their impact on water quality and ecosystem health (Vo et al., 2019).

properties

IUPAC Name

(2E)-2-hydroxyimino-N-(2-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c1-7-4-2-3-5-8(7)11-9(12)6-10-13/h2-6,13H,1H3,(H,11,12)/b10-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLFBDBCQQNVKHU-UXBLZVDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1NC(=O)/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Hydroxyimino)-N-(2-methylphenyl)acetamide

CAS RN

1132-03-2, 1631034-75-7
Record name 2-(Hydroxyimino)-N-(2-methylphenyl)acetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001132032
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC20557
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20557
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(hydroxyimino)-N-(2-methylphenyl)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.157
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name (2E)-2-(Hydroxyimino)-N-(2-methylphenyl)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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